molecular formula C24H32O10 B151094 Acevaltrate CAS No. 25161-41-5

Acevaltrate

Cat. No. B151094
CAS RN: 25161-41-5
M. Wt: 480.5 g/mol
InChI Key: FWKBQAVMKVZEOT-STCFVSJZSA-N
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Description

Acevaltrate is an iridoid isolated from Valeriana glechomifolia . It is also known by other names such as Acetoxyvaltrate and Acetovaltrate . The IUPAC name for Acevaltrate is (1S,2’R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydro-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2’-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate .


Synthesis Analysis

A forced degradation study using three iridoid valepotriates (valtrate, acevaltrate, and 1-β acevaltrate) was performed. The structures of their degradation products were estimated by TLC-MS and LC-MS .


Molecular Structure Analysis

The molecular formula of Acevaltrate is C24H32O10 . The molecular weight is 480.51 g/mol .


Chemical Reactions Analysis

Iridoid valepotriates, including Acevaltrate, are labile to thermal degradation and base hydrolysis .


Physical And Chemical Properties Analysis

Acevaltrate has a molecular weight of 480.51 g/mol and a molecular formula of C24H32O10 . It is a solid substance and soluble in DMSO .

Scientific Research Applications

Anti-Myeloma Activity

Acevaltrate (AVT), isolated from Valeriana glechomifolia, has been identified as a potential inhibitor of the Otub1/c-Maf axis, which is a promising therapeutic target for myeloma . AVT disrupts the interaction of Otub1/c-Maf, leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This results in the inhibition of c-Maf transcriptional activity and downregulation of its target genes key for myeloma growth and survival . Moreover, AVT displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo .

Mass Spectrometry Analysis

The fragmentation pathway of Acevaltrate has been investigated by electro-spray ionization ion-trap mass spectrometry . Under the positive ion mode, pseudo-molecular [M+Na]+ could be easily obtained, and the fragmentation pathway presented a certain regularity . One of the major fragmentations observed in the collision-induced dissociation (CID) spectrum was the loss of branched-chain, and the other was that three-membered oxygen-containing rings would break into aldehyde . These results might be used to forecast the structures of irodoids .

Neurological Disorders Treatment

Extracts from valerian roots, which contain Acevaltrate, are traditionally used as a herbal remedy for many neurological disorders, including insomnia, anxiety, stress, depression, attention deficit disorder, chronic fatigue syndrome, tremors, epilepsy .

Anti-Inflammatory Activity

Valerians, which contain Acevaltrate, have been found to possess anti-inflammatory activity .

Hepatoprotective Activity

Valerians, which contain Acevaltrate, have been found to possess hepatoprotective activity .

Antimicrobial Activity

Valerians, which contain Acevaltrate, have been found to possess antimicrobial activity .

Mechanism of Action

Target of Action

Acevaltrate, an active component derived from the herbal plant Valeriana glechomifolia , primarily targets two key proteins: Otub1 and c-Maf . Otub1 is a deubiquitinase that stabilizes the oncogenic transcript factor c-Maf, which promotes myeloma cell proliferation and confers chemoresistance . Acevaltrate also inhibits the Na+/K±ATPase activity in the rat kidney and brain hemispheres .

Mode of Action

Acevaltrate disrupts the interaction of Otub1 and c-Maf, thereby inhibiting Otub1 activity . This disruption leads to the polyubiquitination of c-Maf and its subsequent degradation in proteasomes . In addition, Acevaltrate inhibits the Na+/K±ATPase activity, with IC50 values of 22.8 μM and 42.3 μM in the rat kidney and brain hemispheres, respectively .

Biochemical Pathways

The inhibition of the Otub1/c-Maf axis by Acevaltrate affects the downstream pathways key for myeloma growth and survival . By disrupting the interaction of Otub1 and c-Maf, Acevaltrate inhibits c-Maf transcriptional activity and downregulates the expression of its target genes .

Pharmacokinetics

It’s known that acevaltrate is an active component derived from the herbal plant valeriana glechomifolia , suggesting that it may be absorbed and metabolized in a manner similar to other plant-derived compounds

Result of Action

Acevaltrate displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo . It also presents no marked toxicity . The compound’s action results in the degradation of c-Maf, leading to the downregulation of its target genes and inhibition of myeloma cell proliferation .

Action Environment

It’s known that the synthesis of secondary metabolites in medicinal plants can be influenced by various environmental and stressing factors

Safety and Hazards

Acevaltrate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is advised to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Acevaltrate has been found to possess potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo . This suggests potential future directions for the use of Acevaltrate in the treatment of myeloma and possibly other cancers .

properties

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQAVMKVZEOT-STCFVSJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179834
Record name Acevaltrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acevaltrate

CAS RN

25161-41-5
Record name Acevaltrate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acevaltrate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acevaltrate
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Record name Acevaltrate
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Record name ACEVALTRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does acevaltrate interact with any specific enzymes?

A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []

Q2: Are there other molecular targets of acevaltrate?

A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]

Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?

A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []

Q4: What is the molecular formula and weight of acevaltrate?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.

Q5: What spectroscopic data are available for acevaltrate?

A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []

Q6: Is acevaltrate a stable compound?

A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []

Q7: How can acevaltrate stability be improved?

A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:

    Q8: How is acevaltrate typically analyzed and quantified?

    A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]

    Q9: What are the challenges in the analysis of acevaltrate?

    A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]

    Q10: How is the quality of acevaltrate ensured during production?

    A10: Quality control measures for acevaltrate would likely involve:

      Q11: What are the potential pharmacological effects of acevaltrate?

      A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []

      Q12: Are there any toxicological concerns associated with acevaltrate?

      A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.

      Q13: What are the current research focuses for acevaltrate?

      A13: Current research on acevaltrate appears to be focused on:

      • Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]
      • Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []
      • Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]

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